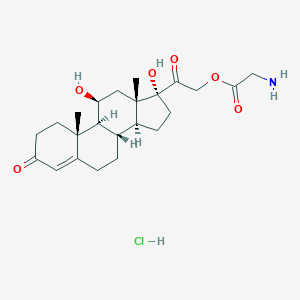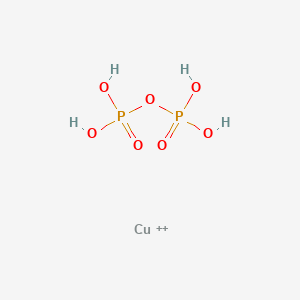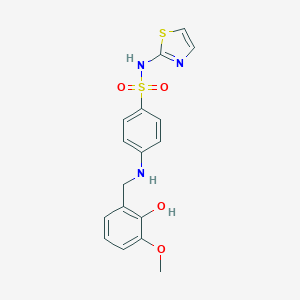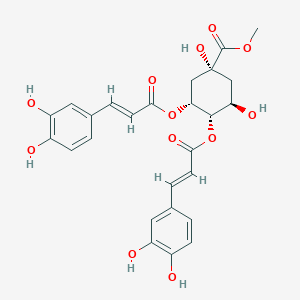
4,5-Di-O-caffeoylquinic acid methyl ester
描述
4,5-Di-O-caffeoylquinic acid methyl ester is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features multiple hydroxyl groups and ester linkages, making it an interesting subject for chemical research and industrial applications.
作用机制
Target of Action
The primary target of 4,5-Di-O-caffeoylquinic acid methyl ester is the Keap1/Nrf2 pathway . This pathway plays a crucial role in cellular defense against oxidative stress and is involved in the regulation of antioxidant response elements (AREs).
Mode of Action
This compound interacts with its targets by demonstrating strong antioxidant activity . It has significant free radical-scavenging abilities against DPPH , which helps in reducing oxidative stress. Additionally, it displays in vitro antiviral activity against the respiratory syncytial virus .
Biochemical Pathways
The compound affects the Keap1/Nrf2 pathway . Under oxidative stress, Nrf2 dissociates from Keap1 and translocates to the nucleus, where it binds to AREs and initiates the transcription of antioxidant genes. By targeting this pathway, this compound enhances the cellular antioxidant response, thereby protecting cells from oxidative damage .
Result of Action
The compound’s action results in the attenuation of oxidative damage in cells . It decreases Bax/Bcl-2 and Bak levels, suppressing H2O2-induced MAPKs phosphorylation . This leads to a reduction in oxidative stress and potential protection against diseases associated with oxidative damage .
生化分析
Biochemical Properties
The biochemical properties of 4,5-Di-O-caffeoylquinic acid methyl ester are not fully explored yet. It is known to possess various biological activities, including antioxidant and antiviral properties . The specific enzymes, proteins, and other biomolecules it interacts with are yet to be identified.
Cellular Effects
In HepG2 cells, this compound has been shown to attenuate H2O2-induced oxidative damage . It reduces reactive oxygen species (ROS) and malondialdehyde (MDA) levels and rescues glutathione (GSH) depletion
Molecular Mechanism
It has been shown to suppress H2O2-induced MAPKs phosphorylation . Additionally, it induces AKT phosphorylation in the presence or absence of H2O2 . It also regulates the Keap1/Nrf2 signaling pathway and enhances both the mRNA and protein expressions of HO-1 and NQO1 .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Di-O-caffeoylquinic acid methyl ester typically involves the esterification of the corresponding carboxylic acid with methanol in the presence of a catalyst. The reaction conditions often include:
Catalyst: Acidic catalysts such as sulfuric acid or p-toluenesulfonic acid.
Temperature: Elevated temperatures around 60-80°C.
Solvent: Anhydrous conditions to prevent hydrolysis.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain a high-purity product.
化学反应分析
Types of Reactions
4,5-Di-O-caffeoylquinic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The ester groups can be reduced to alcohols.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of specialty chemicals and materials.
相似化合物的比较
Similar Compounds
4,5-Di-O-caffeoylquinic acid methyl ester: is similar to other polyphenolic esters and hydroxylated cyclohexane derivatives.
Unique Features: The presence of multiple hydroxyl groups and ester linkages makes it unique compared to simpler esters and alcohols.
属性
IUPAC Name |
methyl (1R,3R,4S,5R)-3,4-bis[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]-1,5-dihydroxycyclohexane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26O12/c1-36-25(34)26(35)12-20(31)24(38-23(33)9-5-15-3-7-17(28)19(30)11-15)21(13-26)37-22(32)8-4-14-2-6-16(27)18(29)10-14/h2-11,20-21,24,27-31,35H,12-13H2,1H3/b8-4+,9-5+/t20-,21-,24+,26-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKJBSZTYNDRXEQ-GMGOHGFSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CC(C(C(C1)OC(=O)C=CC2=CC(=C(C=C2)O)O)OC(=O)C=CC3=CC(=C(C=C3)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@]1(C[C@H]([C@@H]([C@@H](C1)OC(=O)/C=C/C2=CC(=C(C=C2)O)O)OC(=O)/C=C/C3=CC(=C(C=C3)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
530.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




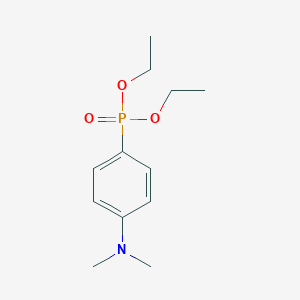
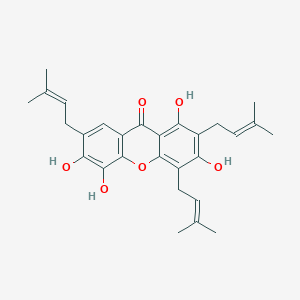
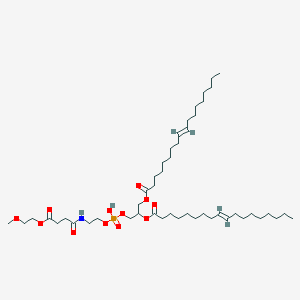

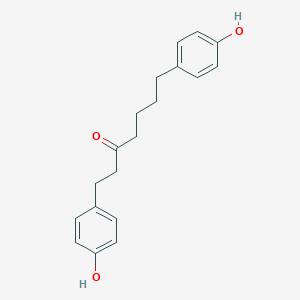

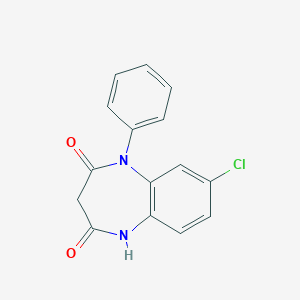
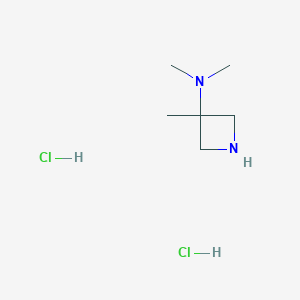
![4-Phenylnaphtho[2,3-c]furan-1,3-dione](/img/structure/B161291.png)
